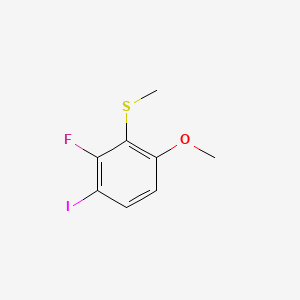
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane” is represented by the InChI code: 1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring with fluorine, iodine, methoxy, and methylthio substituents.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 298.12 . The compound should be stored at a temperature between 2-8°C .作用機序
The mechanism of action of (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane is not fully understood. However, it is believed that this compound has the ability to interact with certain enzymes, which can lead to changes in the structure and function of the target molecule. This interaction can result in changes in the biochemical and physiological effects of the target molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. It has also been shown to have an effect on the metabolism of certain molecules, such as cholesterol. It has also been shown to have an effect on the production of certain hormones, such as testosterone.
実験室実験の利点と制限
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is highly efficient and can be synthesized in a relatively short time. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a highly reactive compound and can be hazardous if not handled properly.
将来の方向性
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has the potential to be used in a variety of future applications. It could be used to create new classes of drugs, such as anti-inflammatory agents and antifungal agents. It could also be used to create new classes of antibiotics. In addition, this compound could be used to create new classes of materials, such as polymers and nanomaterials. Finally, this compound could be used to create novel synthetic pathways for the synthesis of complex molecules.
合成法
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane can be synthesized using a multi-step reaction pathway. The first step involves the reaction of 2-fluoro-3-iodo-6-methoxyphenyl)methyl chloride with sodium sulfide to form 2-fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfide. This reaction is followed by the addition of sodium iodide to the sulfide, resulting in the formation of this compound. This reaction is highly efficient and can be carried out in a relatively short time.
科学的研究の応用
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has been used in a variety of scientific research applications. It has been used to create novel synthetic pathways for the synthesis of complex molecules. It has also been studied for its potential applications in drug development. This compound has been used to create new classes of drugs, such as anti-cancer agents and antifungal agents. It has also been used to create new classes of antibiotics.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
2-fluoro-1-iodo-4-methoxy-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIOS/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVDIRGQJRDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

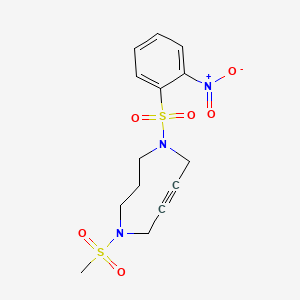
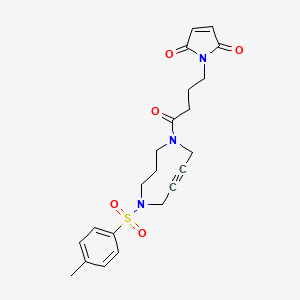


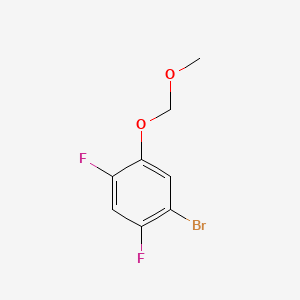

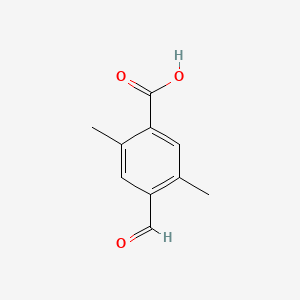
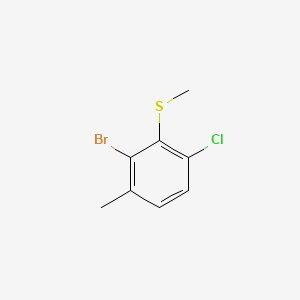
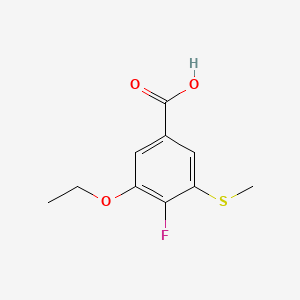
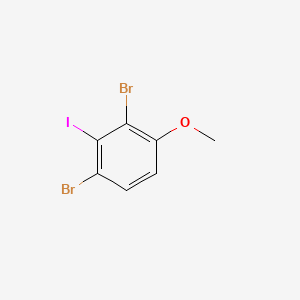

![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)
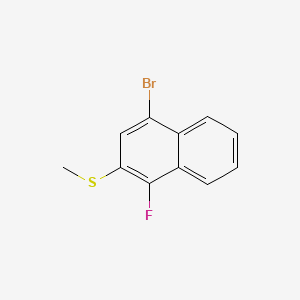
![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)